3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
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Biological Activity
The compound 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to the class of pyrazoloquinoline derivatives, which have garnered significant attention due to their diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's chemical structure can be depicted as follows:
- Molecular Formula : C22H22F1N3O4
- Molecular Weight : 395.43 g/mol
This structure features a pyrazoloquinoline core, which is known for its potential therapeutic applications.
Research indicates that pyrazoloquinoline derivatives exert their biological effects through various mechanisms:
- Inhibition of Nitric Oxide Production : These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For example, related derivatives demonstrated significant NO inhibition with IC50 values comparable to established controls .
- Anticancer Activity : Pyrazoloquinolines have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit growth inhibition in cancer cells with GI50 values below 8 µM, indicating potent anticancer properties. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
Biological Activity Data
A summary of biological activities associated with the compound and its derivatives is presented in the following table:
Case Studies
- Anti-inflammatory Effects : A study evaluated a series of pyrazoloquinoline derivatives for their anti-inflammatory effects by measuring NO production in LPS-stimulated RAW 264.7 cells. The compound demonstrated significant inhibitory activity on NO production, supporting its potential as an anti-inflammatory agent .
- Anticancer Potential : In another investigation involving multiple cancer cell lines (e.g., ACHN, HCT-15), certain pyrazoloquinoline derivatives showed high cytotoxicity and were effective in inhibiting topoisomerase IIα activity, suggesting their potential as anticancer drugs .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-8-6-17(7-9-19)25-21-14-30(13-16-4-3-5-18(27)10-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORSMXIHLJNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.